molecular formula C11H19BO3 B14150140 2-(3,4-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 287944-17-6

2-(3,4-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14150140
CAS No.: 287944-17-6
M. Wt: 210.08 g/mol
InChI Key: JJWHSDVGHZDNCY-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the pyran ring adds to its versatility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-dihydro-2H-pyran with bis(pinacolato)diboron under catalytic conditions. A common catalyst used in this reaction is palladium, often in the form of palladium acetate, combined with a phosphine ligand such as triphenylphosphine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can convert the boron-containing ring into other functional groups.

    Substitution: The boron atom can be substituted with various nucleophiles, leading to the formation of new carbon-boron bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like organolithium or Grignard reagents are employed in substitution reactions.

Major Products

The major products formed from these reactions include boronic acids, boronate esters, and various substituted pyran derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,4-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new pharmaceuticals.

    Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in drug synthesis.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The mechanism by which 2-(3,4-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds through catalytic processes. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, which reacts with an organohalide in the presence of a palladium catalyst. The palladium catalyst facilitates the transmetalation step, where the boron-carbon bond is formed, followed by reductive elimination to yield the final product.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dihydro-2H-pyran-4-yl)but-3-en-1-ol
  • 2-(3,4-dihydroxyphenyl)-ethyl-O-beta-D-glucopyranoside

Uniqueness

Compared to similar compounds, 2-(3,4-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its ability to participate in Suzuki-Miyaura cross-coupling reactions efficiently. The presence of the dioxaborolane ring enhances its stability and reactivity, making it a valuable reagent in organic synthesis.

Properties

CAS No.

287944-17-6

Molecular Formula

C11H19BO3

Molecular Weight

210.08 g/mol

IUPAC Name

2-(3,4-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h5,7,9H,6,8H2,1-4H3

InChI Key

JJWHSDVGHZDNCY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCOC=C2

Origin of Product

United States

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